![molecular formula C21H22N4O2S B2518107 3-(Phenylthio)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one CAS No. 1396868-83-9](/img/structure/B2518107.png)
3-(Phenylthio)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(Phenylthio)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one" is a synthetic molecule that appears to be related to various pyrazolo[1,5-a]pyridine derivatives, which have been studied for their potential biological activities, including antiviral, antitumor, and receptor binding properties. These derivatives are of interest due to their interaction with different biological targets and their potential therapeutic applications.
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyridine derivatives typically involves multi-step procedures starting from pyrazolo[1,5-a]pyridine-3-carbaldehyde and various amines or aldehydes through reactions such as reductive amination, amide hydrolysis, and N-alkylation . The structures of the synthesized compounds are usually confirmed using techniques like ^1H NMR and ESI MS. For example, the synthesis of 3-(4-benzylpiperazin-1-ylmethyl)pyrazolo[1,5-a]pyridine and related compounds has been reported, indicating the versatility of the synthetic routes for this class of compounds .
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyridine derivatives can be complex, with potential for tautomerism and different substituents affecting the overall conformation and stability of the molecule . For instance, the structure of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivatives has been determined by X-ray crystallography, revealing insights into the tautomeric forms and conformational preferences of these molecules .
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyridine derivatives can undergo various chemical reactions, including interactions with amines, aldehydes, and other reagents to form a wide range of compounds with different substituents and properties . The reactivity of these compounds can lead to the formation of complex mixtures, and their purification often requires careful chromatographic techniques .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyridine derivatives, such as solubility, stability, and tautomerism, can be influenced by the nature of the substituents and the molecular structure . These properties are crucial for the biological activity and potential therapeutic applications of these compounds. For example, some derivatives exhibit high activity against coxsackievirus B3 and moderate activity against enterovirus 71 without apparent cytotoxic effects .
科学的研究の応用
Synthesis and Derivative Formation
The compound is involved in the synthesis of various heterocyclic derivatives. It's been used in the formation of N-cycloalkanes, morpholine, piperazines, pyrazole, pyrimidine, benzimidazolo[1,2-a]pyrimidine, tetrazolo[1,5-a]pyrimidine, azopyrazolo[1,5-a]pyrimidine, pyrimido[4',5':3,4]pyrazolo[1,5-a]pyrimidines, and pyridine derivatives. These derivatives are obtained through intramolecular cyclization involving compounds like 6-methylthio-pyrimidine, 6-(benzoylmethyl)thio-pyrimidine, and 2-[(5-cyano-4-methyl-2-phenylpyrimidin-6-yl)thio]-3-dimethyl-amino-1-phenyl-prop-2-en-1-one with appropriate amines and enaminone compounds (Ho & Suen, 2013).
Receptor Binding and Antitumor Activity
The compound has shown potential in receptor binding assays. Specifically, derivatives like 3-(4-benzylpiperazin-1-ylmethyl) pyrazolo[1,5-α]pyridine have been synthesized and evaluated for their binding affinity to dopamine receptors, suggesting potential applications in neurological studies or drug development (Guca, 2014). Moreover, certain derivatives have shown significant cytotoxicity against tumor cell lines, indicating their potential utility in cancer research or therapy (Naito et al., 2005).
Antiviral Activity
Derivatives of the compound have been investigated for their antiviral properties. For instance, compounds synthesized from 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone have shown cytotoxicity, anti-HSV1, and anti-HAV-MBB activity, highlighting their potential in antiviral drug development (Attaby et al., 2006).
Enzyme Inhibition and Antibacterial Activity
The compound's derivatives have been involved in the study of enzyme inhibition and antibacterial activities. Particularly, derivatives like 1,4-bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine have shown significant antibacterial efficacy and inhibitory activity against specific bacterial enzymes, presenting possibilities for the development of new antibacterial agents or treatments (Mekky & Sanad, 2020).
作用機序
将来の方向性
特性
IUPAC Name |
3-phenylsulfanyl-1-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c26-20(9-15-28-17-6-2-1-3-7-17)23-11-13-24(14-12-23)21(27)18-16-22-25-10-5-4-8-19(18)25/h1-8,10,16H,9,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXXHEKOQHUWBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCSC2=CC=CC=C2)C(=O)C3=C4C=CC=CN4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Phenylthio)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

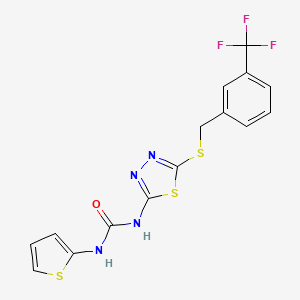
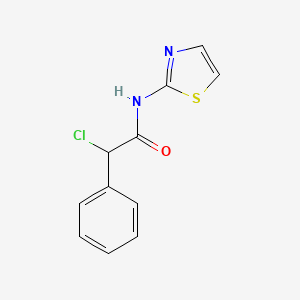
![N-(2-chloro-4-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2518026.png)


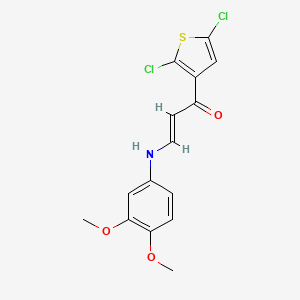
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2518036.png)
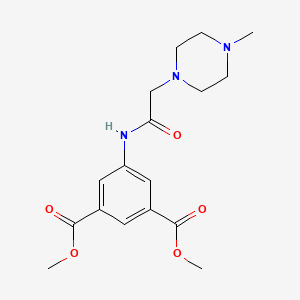
![2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/no-structure.png)
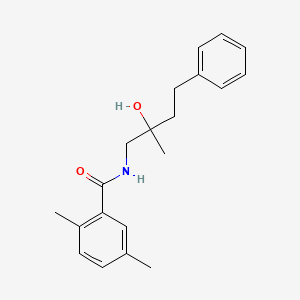
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2518041.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2518044.png)
![4-amino-N5-(benzo[d][1,3]dioxol-5-ylmethyl)-N3-ethylisothiazole-3,5-dicarboxamide](/img/structure/B2518045.png)